molecular formula C6H5N3S B6230135 pyrazolo[1,5-a]pyrazine-4-thiol CAS No. 1566883-97-3

pyrazolo[1,5-a]pyrazine-4-thiol

Cat. No.: B6230135
CAS No.: 1566883-97-3
M. Wt: 151.2
InChI Key:
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Description

Pyrazolo[1,5-a]pyrazine-4-thiol: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diaminopyrazole with 2-chloropyrazine under basic conditions to form the desired fused ring system . The reaction is usually carried out in a solvent such as acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazine-4-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[3,4-b]pyridine: Another fused ring system with a pyridine ring.

Uniqueness

Pyrazolo[1,5-a]pyrazine-4-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1566883-97-3

Molecular Formula

C6H5N3S

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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